molecular formula C8H15N2O5P B13768362 2-(Carbamoyloxy)ethyl ethyl (2-cyanoethyl)phosphonate CAS No. 52870-25-4

2-(Carbamoyloxy)ethyl ethyl (2-cyanoethyl)phosphonate

Cat. No.: B13768362
CAS No.: 52870-25-4
M. Wt: 250.19 g/mol
InChI Key: GNWOSSPXKVFSFR-UHFFFAOYSA-N
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Description

2-(Carbamoyloxy)ethyl ethyl (2-cyanoethyl)phosphonate is a chemical compound with the molecular formula C8H15N2O5P. It is known for its unique structure, which includes a phosphonate group, a carbamoyloxy group, and a cyanoethyl group. This compound is used in various scientific research applications due to its distinctive chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Carbamoyloxy)ethyl ethyl (2-cyanoethyl)phosphonate typically involves the reaction of ethyl (2-cyanoethyl)phosphonate with 2-(carbamoyloxy)ethyl chloride under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to facilitate the formation of the desired product. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and improving the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

2-(Carbamoyloxy)ethyl ethyl (2-cyanoethyl)phosphonate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(Carbamoyloxy)ethyl ethyl (2-cyanoethyl)phosphonate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(Carbamoyloxy)ethyl ethyl (2-cyanoethyl)phosphonate involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an inhibitor by binding to the active site of enzymes, thereby blocking their activity. The presence of the phosphonate group allows it to mimic the natural substrate of certain enzymes, leading to competitive inhibition. Additionally, the cyanoethyl group can participate in hydrogen bonding and electrostatic interactions, further stabilizing the enzyme-inhibitor complex .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl (2-cyanoethyl)phosphonate
  • 2-(Carbamoyloxy)ethyl phosphonate
  • 2-(Carbamoyloxy)ethyl methyl (2-cyanoethyl)phosphonate

Uniqueness

2-(Carbamoyloxy)ethyl ethyl (2-cyanoethyl)phosphonate stands out due to its combination of functional groups, which imparts unique reactivity and versatility. Unlike its similar compounds, it offers a balance of hydrophilic and hydrophobic properties, making it suitable for a broader range of applications. Its ability to undergo multiple types of chemical reactions also enhances its utility in synthetic chemistry .

Properties

CAS No.

52870-25-4

Molecular Formula

C8H15N2O5P

Molecular Weight

250.19 g/mol

IUPAC Name

2-[2-cyanoethyl(ethoxy)phosphoryl]oxyethyl carbamate

InChI

InChI=1S/C8H15N2O5P/c1-2-14-16(12,7-3-4-9)15-6-5-13-8(10)11/h2-3,5-7H2,1H3,(H2,10,11)

InChI Key

GNWOSSPXKVFSFR-UHFFFAOYSA-N

Canonical SMILES

CCOP(=O)(CCC#N)OCCOC(=O)N

Origin of Product

United States

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